8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6BrF3N2O4S and a molecular weight of 387.13 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate typically involves the reaction of 8-bromo-5-methoxy-1,6-naphthyridine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions with arylboronic acids to form arylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Reagents like arylboronic acids and catalysts such as palladium are used.
Major Products Formed
Substitution Reactions: Products include substituted naphthyridine derivatives.
Coupling Reactions: Products include monoarylated and diarylated naphthyridines.
Scientific Research Applications
8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with anticancer, anti-human immunodeficiency virus, and antimicrobial activities.
Chemical Biology: The compound is used in studies involving molecular interactions and biological pathways.
Industrial Applications: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-5-methoxy-1,6-naphthyridine: A precursor in the synthesis of the trifluoromethanesulfonate derivative.
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Properties
Molecular Formula |
C10H6BrF3N2O4S |
---|---|
Molecular Weight |
387.13 g/mol |
IUPAC Name |
(8-bromo-5-methoxy-1,6-naphthyridin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H6BrF3N2O4S/c1-19-9-5-2-3-7(16-8(5)6(11)4-15-9)20-21(17,18)10(12,13)14/h2-4H,1H3 |
InChI Key |
LBCJRZQVONRYMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC(=N2)OS(=O)(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.